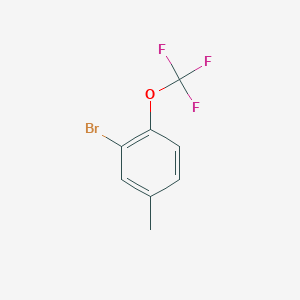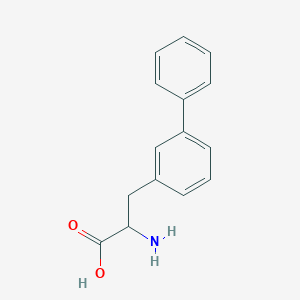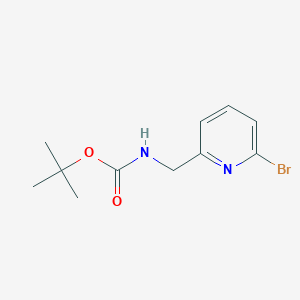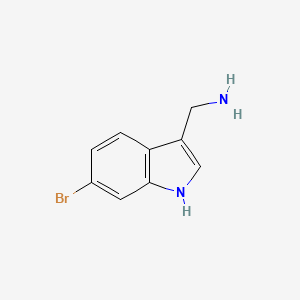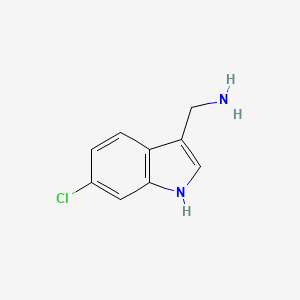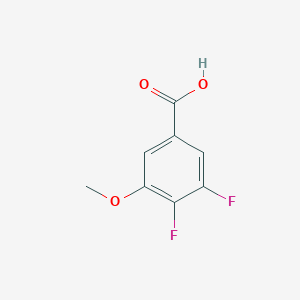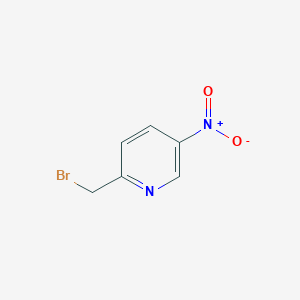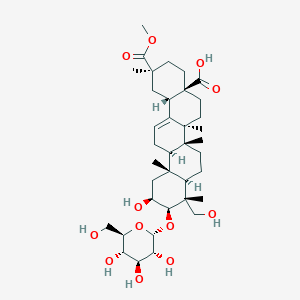
esculentosideD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Esculentoside D is a triterpenoid saponin compound isolated from the roots of Phytolacca acinosa Roxb. This compound is known for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. Esculentoside D has been studied for its potential therapeutic applications in various diseases, making it a compound of significant interest in the fields of chemistry, biology, and medicine.
作用机制
Target of Action
Related compounds such as esculentoside a have been shown to interact with various cellular targets, including those involved in the mapk pathway .
Mode of Action
It’s worth noting that esculentoside a, a related compound, has been shown to exert anti-inflammatory, anti-apoptotic, and anti-oxidant abilities . It’s plausible that Esculentoside D may share similar interactions with its targets, leading to changes in cellular function.
Result of Action
Based on studies of related compounds, it may exert anti-inflammatory, anti-apoptotic, and anti-oxidant effects . These effects could potentially lead to protective outcomes in various disease models.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of esculentoside D typically involves the extraction and isolation from the roots of Phytolacca acinosa Roxb. The process includes several steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Isolation: The extract is subjected to chromatographic techniques, such as column chromatography, to isolate esculentoside D.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure esculentoside D.
Industrial Production Methods
Industrial production of esculentoside D involves large-scale extraction and purification processes. The roots of Phytolacca acinosa Roxb are harvested, dried, and processed in bulk. Solvent extraction is performed in large extraction tanks, followed by chromatographic separation and purification using industrial-scale HPLC systems. The final product is then dried and packaged for use in research and pharmaceutical applications.
化学反应分析
Types of Reactions
Esculentoside D undergoes various chemical reactions, including:
Oxidation: Esculentoside D can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in esculentoside D.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
科学研究应用
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic properties.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
相似化合物的比较
Esculentoside D is part of a family of triterpenoid saponins, which includes compounds such as esculentoside A, esculentoside B, and esculentoside E. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Esculentoside A: Known for its anti-inflammatory and anti-cancer properties.
Esculentoside B: Exhibits anti-viral and anti-bacterial activities.
Esculentoside E: Demonstrates neuroprotective and hepatoprotective effects.
The uniqueness of esculentoside D lies in its specific combination of biological activities, making it a versatile compound for various therapeutic applications.
属性
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29+,32-,33-,34-,35+,36+,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFISPWADYJIW-OUYKRPPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

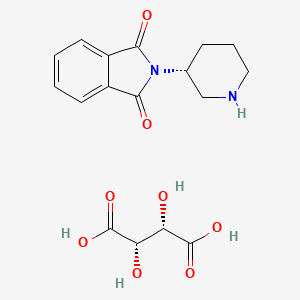
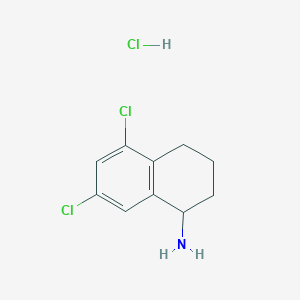
![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)
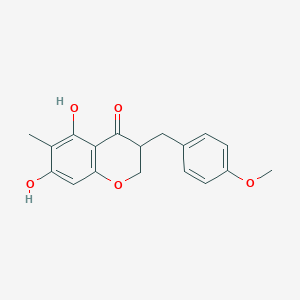

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)
